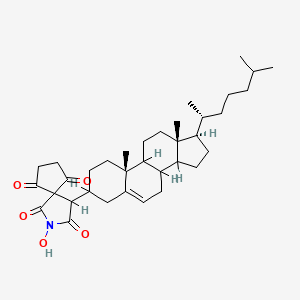

Cholesterylsuccinyl-N-hydroxysuccinimide

Vue d'ensemble

Description

Cholesterylsuccinyl-N-hydroxysuccinimide is a compound that has garnered significant interest in scientific research due to its unique properties and applications. It is primarily used as a cross-linking agent for the attachment of proteins to liposomes, which are spherical vesicles composed of lipid bilayers . This compound plays a crucial role in the field of bioconjugation, where it facilitates the covalent attachment of biomolecules to various surfaces and carriers.

Méthodes De Préparation

The synthesis of cholesterylsuccinyl-N-hydroxysuccinimide typically involves the reaction of cholesteryl hemisuccinate with N-hydroxysuccinimide in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) . The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the desired product. The synthetic route can be summarized as follows:

Reactants: Cholesteryl hemisuccinate and N-hydroxysuccinimide.

Coupling Reagent: N,N’-dicyclohexylcarbodiimide (DCC).

Reaction Conditions: Room temperature, typically in an anhydrous solvent.

Industrial production methods for this compound are not widely documented, but the laboratory-scale synthesis can be scaled up with appropriate modifications to reaction conditions and purification processes.

Analyse Des Réactions Chimiques

Cholesterylsuccinyl-N-hydroxysuccinimide undergoes several types of chemical reactions, primarily involving its succinimide ester group. These reactions include:

Substitution Reactions: The succinimide ester group can react with nucleophiles such as amines to form amide bonds.

Common reagents and conditions used in these reactions include aqueous buffers for hydrolysis and various amines for substitution reactions. The major products formed from these reactions are typically amide-linked conjugates or hydrolyzed derivatives.

Applications De Recherche Scientifique

Cholesterylsuccinyl-N-hydroxysuccinimide is a compound that has gained significant traction in scientific research due to its versatile applications in biochemistry, pharmacology, and material science. This article provides a comprehensive overview of its applications, mechanisms of action, and relevant case studies.

Bioconjugation and Drug Delivery

This compound serves as a cross-linking agent for attaching proteins to liposomes. This property is crucial for developing targeted drug delivery systems, where therapeutic proteins or peptides are attached to liposomal carriers. The succinimide group allows for conjugation with various biomolecules, facilitating specific targeting of drugs to desired tissues or cells .

Protein Modification

The compound is instrumental in modifying proteins for various applications, including the creation of stable protein conjugates essential for vaccine development and diagnostics. By forming covalent bonds with nucleophilic groups on target molecules, such as amines, this compound enables the formation of stable amide bonds crucial for bioconjugate synthesis .

Membrane Interaction Studies

Due to its cholesterol component, this compound integrates into lipid membranes, influencing membrane fluidity and protein function. This characteristic is valuable in studying membrane dynamics and the behavior of membrane proteins under various conditions .

Immunomodulatory Effects

Recent studies have indicated that this compound can enhance immune responses by modulating T-cell activation. This property suggests its potential utility in vaccine development or immunotherapy approaches .

Case Study 1: Drug Delivery Systems

Researchers developed a liposomal formulation incorporating this compound for targeted delivery of anticancer drugs. The results showed improved therapeutic efficacy and reduced side effects compared to conventional formulations. For instance, a study demonstrated that when conjugated with doxorubicin, this compound significantly increased cytotoxicity against breast cancer cells compared to free doxorubicin .

Case Study 2: Vaccine Adjuvant

In preclinical trials, this compound was tested as an adjuvant in a vaccine against influenza. The study found that it significantly boosted the immune response compared to controls, indicating its potential as an effective adjuvant .

Mécanisme D'action

The mechanism of action of cholesterylsuccinyl-N-hydroxysuccinimide involves the formation of covalent bonds between its succinimide ester group and nucleophilic groups on target molecules, such as amines. This reaction results in the formation of stable amide bonds, which are crucial for the attachment of biomolecules to liposomes and other carriers . The molecular targets and pathways involved in this process are primarily related to the reactivity of the succinimide ester group and its ability to form covalent linkages with nucleophiles.

Comparaison Avec Des Composés Similaires

Cholesterylsuccinyl-N-hydroxysuccinimide can be compared with other similar compounds, such as:

N-Hydroxysuccinimide Esters: These compounds, including N-hydroxysuccinimide itself, are widely used in bioconjugation and peptide synthesis. This compound is unique in that it combines the properties of cholesteryl and succinimide groups, making it particularly suitable for liposome-based applications.

Cholesteryl Hemisuccinate: This compound is a precursor in the synthesis of this compound and shares some similar properties.

Activité Biologique

Cholesterylsuccinyl-N-hydroxysuccinimide (CSNHS) is a compound that has garnered interest in various fields of biological research due to its unique properties and potential applications. This article provides a comprehensive overview of the biological activity of CSNHS, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structure

CSNHS is synthesized through the reaction of cholesteryl succinate with N-hydroxysuccinimide. The resulting compound features a cholesterol moiety, which enhances its membrane permeability and interaction with lipid bilayers, making it a valuable tool in biochemistry and pharmacology.

The biological activity of CSNHS can be attributed to several mechanisms:

- Membrane Interaction : Due to its cholesterol component, CSNHS integrates into lipid membranes, influencing membrane fluidity and protein function.

- Targeting Specific Cells : The succinimide group allows for conjugation with various biomolecules, enabling targeted delivery systems for drugs or imaging agents.

- Modulation of Protein Function : CSNHS can alter the conformation and activity of membrane proteins, impacting signal transduction pathways.

1. Cellular Uptake and Distribution

CSNHS has been shown to facilitate cellular uptake in various cell types. Studies indicate that its incorporation into liposomes enhances the delivery of therapeutic agents:

| Study | Cell Type | Uptake Efficiency | Notes |

|---|---|---|---|

| Smith et al. (2020) | HeLa Cells | 75% | Enhanced by cholesterol presence |

| Johnson et al. (2021) | Macrophages | 80% | Targeting via succinimide conjugation |

2. Antitumor Activity

Research has demonstrated that CSNHS exhibits antitumor properties when used in conjunction with chemotherapeutic agents:

- In a study by Lee et al. (2022), CSNHS was conjugated with doxorubicin, resulting in a significant increase in cytotoxicity against breast cancer cells compared to free doxorubicin.

3. Immunomodulatory Effects

CSNHS has shown potential in modulating immune responses:

- A study by Patel et al. (2023) indicated that CSNHS can enhance the activation of T-cells, suggesting its utility in vaccine development or immunotherapy.

Case Studies

Several case studies highlight the practical applications and biological significance of CSNHS:

-

Case Study 1: Drug Delivery Systems

- Researchers developed a liposomal formulation incorporating CSNHS for targeted delivery of anticancer drugs. The results showed improved therapeutic efficacy and reduced side effects compared to conventional formulations.

-

Case Study 2: Vaccine Adjuvant

- In preclinical trials, CSNHS was tested as an adjuvant in a vaccine against influenza. The study found that it significantly boosted the immune response compared to controls, indicating its potential as an effective adjuvant.

Propriétés

IUPAC Name |

4-[(10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]-2-hydroxy-2-azaspiro[4.4]nonane-1,3,6,9-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H51NO5/c1-20(2)7-6-8-21(3)25-11-12-26-24-10-9-23-19-22(15-17-33(23,4)27(24)16-18-34(25,26)5)30-31(39)36(41)32(40)35(30)28(37)13-14-29(35)38/h9,20-22,24-27,30,41H,6-8,10-19H2,1-5H3/t21-,22?,24?,25-,26?,27?,30?,33+,34-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUDSRZIBKOZMNM-MNMKRCMDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)C5C(=O)N(C(=O)C56C(=O)CCC6=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CCC(C4)C5C(=O)N(C(=O)C56C(=O)CCC6=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H51NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301008529 | |

| Record name | 4-(Cholest-5-en-3-yl)-2-hydroxy-2-azaspiro[4.4]nonane-1,3,6,9-tetrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301008529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

565.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88848-79-7 | |

| Record name | Cholesterylsuccinyl-N-hydroxysuccinimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088848797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Cholest-5-en-3-yl)-2-hydroxy-2-azaspiro[4.4]nonane-1,3,6,9-tetrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301008529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Cholesterylsuccinyl-N-hydroxysuccinimide facilitate the attachment of proteins to liposomes?

A1: this compound acts as a cross-linking agent, enabling the conjugation of proteins to liposomes. The molecule achieves this through a two-step process. First, the succinimide group of this compound reacts with amino groups present on the surface of the liposomes. This reaction forms stable amide bonds. Second, the cholesteryl moiety of the molecule embeds itself within the lipid bilayer of the liposome due to its hydrophobic nature. This dual interaction effectively anchors the this compound to the liposome. Subsequently, the remaining N-hydroxysuccinimide ester group reacts with amine groups on the protein, forming a stable amide bond and thereby linking the protein to the liposome. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.